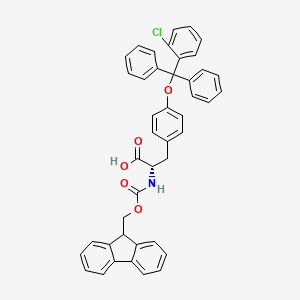

Fmoc-Tyr(2-Cltrt)-OH

Übersicht

Beschreibung

Synthesis Analysis

Fmoc-Tyr(2-ClTrt)-OH is commonly used in solid-phase peptide synthesis (SPPS). The side-chain ClTrt group can be selectively removed using 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM), allowing modification of the side-chain hydroxyl group while the derivative is still attached to the solid support during Fmoc SPPS .

Molecular Structure Analysis

The molecular structure of this compound consists of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the tyrosine residue. The 2-ClTrt group provides stability during peptide synthesis .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Festphasenpeptidsynthese (SPPS)

Fmoc-Tyr(2-Cltrt)-OH: wird in der SPPS häufig verwendet, da sie die Synthese von Peptiden mit hoher Reinheit ermöglicht. Die Fmoc-Gruppe schützt die Aminogruppe während der Assemblierung der Peptidkette, und die 2-Cltrt-Gruppe schützt die Tyrosinseitenkette. Dieser doppelte Schutz ist entscheidend, um Nebenreaktionen zu verhindern und die korrekte Sequenz und Struktur des synthetisierten Peptids zu gewährleisten .

Synthese von Phosphoproteinen

Diese Verbindung ist bei der Synthese von Phosphoproteinen über native chemische Ligation (NCL) von entscheidender Bedeutung. Sie ermöglicht die Einarbeitung von Tyrosinresten in Peptide, die dann phosphoryliert werden können, um natürliche Phosphoproteine nachzuahmen. Diese synthetischen Phosphoproteine sind von entscheidender Bedeutung für die Untersuchung der Proteinfunktion und der Signalwege .

Halbsynthese von Glykoproteinen

Forscher verwenden This compound, um Peptidzwischenprodukte für die Halbsynthese von Glykoproteinen herzustellen. Dieser Prozess ist bedeutsam für die Untersuchung von Glykoproteinen, die eine entscheidende Rolle bei der zellulären Erkennung und Signalübertragung spielen .

Medizinische Chemie

In der medizinischen Chemie wird This compound verwendet, um Peptide zu erzeugen, die als therapeutische Mittel oder als Teil von Wirkstoffentdeckungsprozessen dienen können. Die Möglichkeit, Peptide mit präzisen Modifikationen zu synthetisieren, ermöglicht die Entwicklung von Verbindungen mit spezifischen biologischen Aktivitäten .

Chemieingenieurwesen

Die Verwendung von This compound im Chemieingenieurwesen umfasst die Entwicklung neuartiger Materialien, wie z. B. peptidbasierter Hydrogele, die Anwendungen im Tissue Engineering und in Drug-Delivery-Systemen haben. Die präzise Kontrolle über die Peptidstruktur, die diese Verbindung bietet, ist entscheidend für die Entwicklung von Materialien mit den gewünschten Eigenschaften .

Materialwissenschaften

In den Materialwissenschaften trägt This compound zur Herstellung von Biomaterialien mit spezifischen Wechselwirkungen auf molekularer Ebene bei. Diese Materialien haben potenzielle Anwendungen in der Biotechnologie und Nanotechnologie, wo sie verwendet werden können, um Oberflächen mit spezifischen Bindungseigenschaften zu erzeugen oder als Komponenten von Nanobauelementen .

Analytische Chemie

This compound: wird auch in der analytischen Chemie zur Herstellung von Standards und Reagenzien verwendet. Mit dieser Verbindung synthetisierte Peptide können als Kalibrierstandards in der Massenspektrometrie oder als Reagenzien in Assays zur Detektion oder Quantifizierung biologischer Moleküle dienen .

Umweltwissenschaften

Schließlich können in den Umweltwissenschaften mit This compound synthetisierte Peptide verwendet werden, um die Wechselwirkung von Umweltgiften mit biologischen Systemen zu untersuchen. Sie können auch bei der Entwicklung von Biosensoren für den Nachweis von Verunreinigungen in Wasser und Boden eingesetzt werden .

Safety and Hazards

Wirkmechanismus

Target of Action

Fmoc-Tyr(2-Cltrt)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine 4-benzyloxybenzyl ester polymer-bound, is primarily used in peptide synthesis . Its primary targets are the amino acid residues present in the peptide chain that is being synthesized .

Mode of Action

this compound interacts with its targets by attaching itself to the amino acid residues during the peptide synthesis process . This attachment is facilitated by the Fmoc group, which acts as a protective group for the amino acid during the synthesis . The Fmoc group is then removed, allowing the amino acid to be incorporated into the peptide chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptide synthesis pathway . By attaching itself to the amino acid residues and then being removed, this compound allows for the successful synthesis of the peptide . The downstream effects of this include the creation of a peptide with the desired sequence of amino acids .

Result of Action

The molecular effect of this compound’s action is the successful synthesis of a peptide with the desired sequence of amino acids . On a cellular level, the synthesized peptide can then go on to perform its intended function, which can vary widely depending on the specific peptide that was synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the Fmoc group’s attachment and removal . Additionally, the temperature and solvent used can also affect the peptide synthesis process .

Eigenschaften

IUPAC Name |

(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)

![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)